5-Benzofuran-3-ylmethylene-3-methyl-2-piperidin-1-yl-3,5-dihydro-imidazol-4-one
Overview
Description
5-Benzofuran-3-ylmethylene-3-methyl-2-piperidin-1-yl-3,5-dihydro-imidazol-4-one is a useful research compound. Its molecular formula is C18H19N3O2 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
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Biological Activity
5-Benzofuran-3-ylmethylene-3-methyl-2-piperidin-1-yl-3,5-dihydro-imidazol-4-one is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by case studies and relevant research findings.
Chemical Structure
The compound's structure features a benzofuran moiety linked to an imidazolone core through a methylene bridge, with a piperidine substituent. This unique structure may contribute to its diverse biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various benzofuran derivatives. The compound has shown promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0039 mg/mL |
Escherichia coli | 0.025 mg/mL |
These findings suggest that the compound possesses significant antibacterial properties, potentially making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it exhibits potent inhibitory effects on various cancer cell lines, particularly in triple-negative breast cancer (TNBC) models.
Case Study:
In a study involving the MDA-MB-231 TNBC cell line, the compound demonstrated an IC50 value of 0.126 μM, indicating strong antiproliferative activity. Notably, it showed a 19-fold lesser effect on non-cancerous MCF10A cells, highlighting its selectivity for cancer cells .
Table 2: Anticancer Activity of this compound
Cell Line | IC50 Value (μM) |
---|---|
MDA-MB-231 (TNBC) | 0.126 |
MCF10A (Non-cancer) | >2.4 |
The compound's ability to inhibit lung metastasis in TNBC models further supports its potential as an effective anticancer agent .
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have been explored in various models. Preliminary results indicate that it may reduce inflammatory markers and cytokine production in vitro.
The exact mechanism by which 5-benzofuran derivatives exert their biological effects is still under investigation. However, it is hypothesized that the imidazolone core may interact with specific biological targets involved in cell proliferation and inflammation.
Properties
IUPAC Name |
(5Z)-5-(1-benzofuran-3-ylmethylidene)-3-methyl-2-piperidin-1-ylimidazol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-20-17(22)15(19-18(20)21-9-5-2-6-10-21)11-13-12-23-16-8-4-3-7-14(13)16/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3/b15-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFCZVFJNZNZPV-PTNGSMBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=COC3=CC=CC=C32)N=C1N4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=COC3=CC=CC=C32)/N=C1N4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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